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Compound of Interest

Compound Name:
(4-Chlorophenyl)-(2-propan-2-

ylphenyl)methanamine

CAS No.: 2243516-31-4

Cat. No.: B2820101

Get Quote

Executive Summary
The compound (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine (often referred to by

its synonym, (4-chlorophenyl)(2-isopropylphenyl)methanamine) is a highly specialized

diarylmethanamine derivative [1]. Diarylmethanamines represent a "privileged scaffold" in

medicinal chemistry, frequently serving as the core pharmacophore for antihistamines,

anticholinergics, and monoamine reuptake inhibitors.

This whitepaper provides a comprehensive technical analysis of this molecule, detailing its

structural rationale, physicochemical properties, and a field-proven, self-validating synthetic

methodology designed to overcome the inherent steric challenges of its ortho-substituted

architecture.

Chemical Identity & Physicochemical Profiling
The structural uniqueness of this molecule lies in its dual-aryl system flanking a chiral

methanamine carbon. The para-chloro substitution provides metabolic stability and lipophilicity,

while the ortho-isopropyl (2-propan-2-yl) group introduces significant steric bulk. This steric
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hindrance restricts the rotation of the aryl ring, locking the molecule into specific conformational

states that are highly desirable for selective G-Protein Coupled Receptor (GPCR) binding [2].

Quantitative Data Summary
Property Value (Free Base) Value (Hydrochloride Salt)

IUPAC Name
(4-Chlorophenyl)-(2-propan-2-

ylphenyl)methanamine

(4-Chlorophenyl)-(2-propan-2-

ylphenyl)methanamine

hydrochloride

CAS Registry Number 2243516-31-4 [1] 2247102-62-9 [3]

Molecular Formula C₁₆H₁₈ClN C₁₆H₁₉Cl₂N

Molecular Weight 259.77 g/mol 296.23 g/mol [4]

SMILES String
Clc1ccc(cc1)C(c1ccccc1C(C)C

)N

Clc1ccc(cc1)C(c1ccccc1C(C)C

)N.Cl [4]

Stereochemistry Racemic (1 Chiral Center) Racemic (1 Chiral Center)

Pharmacological Context & Mechanistic Pathway
Diarylmethanamines are classic competitive antagonists for GPCRs, particularly Histamine H₁

and Muscarinic M₃ receptors. The bulky 2-isopropylphenyl group mimics the structural profile of

drugs like tolterodine. By occupying the orthosteric binding site of the receptor, the molecule

prevents the binding of endogenous ligands (like acetylcholine or histamine), thereby halting

the downstream Gq-protein signaling cascade.
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GPCR Gq signaling cascade inhibited by diarylmethanamine derivatives.
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Synthetic Methodology & Experimental Protocols
Synthesizing (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine presents a specific

chemical challenge: the ortho-isopropyl group creates a massive steric shield around the

precursor ketone's carbonyl carbon. Standard reductive amination conditions (e.g.,

NH₃/NaBH₃CN) will fail or proceed with abysmal yields due to the inability to form the

intermediate imine.

To overcome this, we utilize a Titanium(IV) isopropoxide [Ti(OiPr)₄] mediated reductive

amination. The Lewis acidity of Ti(OiPr)₄ forces the activation of the hindered carbonyl, driving

imine formation.

Step-by-Step Protocol: Ti(IV)-Mediated Reductive
Amination
Reagents Required:

(4-Chlorophenyl)(2-isopropylphenyl)methanone (1.0 eq)

Ammonia solution (2.0 M in Ethanol, 5.0 eq)

Titanium(IV) isopropoxide (2.0 eq)

Sodium borohydride (NaBH₄) (1.5 eq)

Anhydrous Tetrahydrofuran (THF)

Procedure:

Imine Formation (Causality: Overcoming Steric Hindrance): Dissolve the starting ketone (10

mmol) in anhydrous THF (20 mL) under an inert argon atmosphere. Add Ti(OiPr)₄ (20 mmol)

followed by the ethanolic ammonia solution (50 mmol). Stir the reaction at room temperature

for 16 hours. Note: The titanium acts as both a Lewis acid to activate the carbonyl and a

water scavenger to drive the equilibrium toward the imine.

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH₄ (15

mmol) in small portions. Stir for an additional 4 hours at room temperature.
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Quenching & Emulsion Resolution (Causality: Breaking Titanium Gels): Quench the reaction

by adding 10 mL of aqueous ammonia (2 M). A thick, intractable white precipitate of titanium

dioxide (TiO₂) will form. To break this emulsion—a critical step for product recovery—add 20

mL of saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1

hour until the phases cleanly separate.

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined

organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced

pressure.

Salt Formation (Self-Validating Purity): Dissolve the crude free base in minimal diethyl ether.

Dropwise add 2.0 M HCl in diethyl ether until precipitation ceases. Filter the resulting white

solid and recrystallize from hot ethanol/ether to yield pure (4-Chlorophenyl)-(2-propan-2-
ylphenyl)methanamine hydrochloride (CAS: 2247102-62-9) [3].
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Synthetic workflow for (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine.
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Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized protocol, the following self-validating analytical

checks must be performed:

TLC Monitoring: The progression from ketone to amine can be monitored via Thin Layer

Chromatography (Hexanes:EtOAc 8:2). The primary amine will stain positively (bright

yellow/brown) with Ninhydrin, whereas the starting ketone will not.

¹H-NMR (400 MHz, DMSO-d₆): Look for the diagnostic methine singlet (the CH attached to

the NH₂) around δ 5.5 - 6.0 ppm. The isopropyl group will present as a distinct septet (CH, δ

~3.2 ppm) and a doublet (CH₃, δ ~1.1 ppm). The integration of these peaks relative to the

aromatic protons confirms the structure.

LC-MS: Electrospray ionization (ESI+) should yield an [M+H]⁺ peak at m/z 260.1. The

presence of the chlorine atom will be definitively confirmed by a 3:1 isotopic ratio peak at m/z

262.1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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